molecular formula C25H24N4O3S B287449 ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate

ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B287449
M. Wt: 460.5 g/mol
InChI Key: IRPHFDYSDSJJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrazole carboxylates and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been found to have significant biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound may also be useful in the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate. One direction is the investigation of its potential use in combination with other compounds for cancer treatment. Another direction is the study of its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate involves the reaction of 3,4-dimethylphenol, 2-chloro-6-(methylthio)pyrimidine-4-carbaldehyde, phenylhydrazine, and ethyl 4-chloroacetoacetate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified using various techniques.

Scientific Research Applications

Ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential use in scientific research. It has been found to have significant effects on various biological processes, including cell proliferation, apoptosis, and inflammation. This compound has also been investigated for its potential use in cancer treatment and as an anti-inflammatory agent.

properties

Product Name

ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-5-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C25H24N4O3S/c1-5-31-24(30)20-15-26-29(23(20)18-9-7-6-8-10-18)21-14-22(28-25(27-21)33-4)32-19-12-11-16(2)17(3)13-19/h6-15H,5H2,1-4H3

InChI Key

IRPHFDYSDSJJBV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC(=C(C=C3)C)C)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)SC)OC3=CC(=C(C=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

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